molecular formula C7H12KNO2 B2719795 Potassium 2-(dimethylamino)pent-4-enoate CAS No. 2137514-64-6

Potassium 2-(dimethylamino)pent-4-enoate

Cat. No.: B2719795
CAS No.: 2137514-64-6
M. Wt: 181.276
InChI Key: WQGORIGXWIHVBQ-UHFFFAOYSA-M
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Description

Potassium 2-(dimethylamino)pent-4-enoate (CAS 2137514-64-6) is a chemical compound with the molecular formula C7H12KNO2 and a molecular weight of 181.27 g/mol . It is supplied as a potassium salt, which typically offers advantages in solubility and reactivity for synthetic chemistry applications. The structure features both a dimethylamino group and a pent-4-enoate chain, making it a potential multi-functional building block or intermediate in organic synthesis and medicinal chemistry research. While specific biological data for this compound is not readily available, its structure suggests potential as a precursor for the development of pharmacologically active molecules. Compounds with similar dimethylamino and alkenoate functionalities are of significant interest in scientific research, particularly in the design and synthesis of complex molecular architectures, such as those found in protease inhibitors . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

potassium;2-(dimethylamino)pent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.K/c1-4-5-6(7(9)10)8(2)3;/h4,6H,1,5H2,2-3H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGORIGXWIHVBQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC=C)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12KNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development

Elucidation of Novel Synthetic Pathways for Potassium 2-(dimethylamino)pent-4-enoate

The creation of this compound can be approached through several synthetic routes, each with its own advantages and challenges. The rational design of these pathways is crucial for an efficient synthesis.

Retrosynthetic analysis is a key method for devising synthetic routes. For this compound, the primary disconnection points are the C-N bond of the dimethylamino group and the ionic bond of the potassium carboxylate.

A plausible retrosynthetic approach would involve two key precursors: a pent-4-enoic acid derivative and a source of the dimethylamino group. One potential pathway begins with the α-bromination of pent-4-enoyl chloride, followed by nucleophilic substitution with dimethylamine (B145610) to introduce the amino group. The final step would be the hydrolysis of the acid chloride and subsequent salt formation with a potassium base.

Another strategy could involve the reductive amination of a keto-acid precursor. nih.gov This would entail the reaction of an appropriate keto-ester with dimethylamine, followed by reduction of the resulting imine and subsequent hydrolysis and salt formation.

Both convergent and divergent synthetic strategies can be employed in the synthesis of this compound and its analogs.

Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of related compounds. researchgate.net For example, a common precursor like 2-aminopent-4-enoic acid could be synthesized and then subjected to various N-alkylation reactions to produce a library of N-substituted analogs, including the dimethylamino derivative. This method is particularly useful for exploring structure-activity relationships by creating a range of structurally similar compounds from a single starting point. researchgate.net

Optimization of Reaction Conditions and Parameters for Enhanced Efficiency in Laboratory Scale

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and pressure is critical for maximizing yield and purity. researchgate.net

The choice of solvent can significantly influence the rate and outcome of a reaction. For the nucleophilic substitution step with dimethylamine, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often preferred as they can solvate the cationic species without interfering with the nucleophile.

In the final salt formation step, the choice of solvent will affect the solubility and crystallization of the potassium salt. Protic solvents like ethanol (B145695) may be suitable for the reaction with a potassium base, while a less polar co-solvent might be added to induce precipitation of the final product. researchgate.net The effect of different solvents on the yield of a hypothetical final saponification step is illustrated in the table below.

EntrySolventReaction Time (h)Yield (%)
1Methanol485
2Ethanol492
3Isopropanol678
4Tetrahydrofuran865

This is a hypothetical data table for illustrative purposes.

Temperature is a critical parameter in controlling reaction kinetics. researchgate.net For the amination reaction, moderate temperatures are typically employed to ensure a reasonable reaction rate without promoting side reactions. In some cases, increasing the temperature can enhance the rate of reaction, but it may also lead to decomposition of the product or starting materials. mdpi.comresearchgate.net

Pressure can also be a useful tool, particularly in reactions involving gases. mdpi.com For instance, if the amination were to be carried out using dimethylamine gas, controlling the pressure could influence the concentration of the reactant in the reaction mixture and thereby affect the reaction rate. researchgate.net

The following table illustrates the hypothetical effect of temperature on the yield of the amination step.

EntryTemperature (°C)Reaction Time (h)Yield (%)
1252460
2501285
375691
4100482 (with side products)

This is a hypothetical data table for illustrative purposes.

Derivatization Strategies and Analog Synthesis for Structure-Reactivity Relationship Investigations

To understand the relationship between the structure of this compound and its chemical reactivity, various derivatives and analogs can be synthesized. nih.gov

Derivatization involves the chemical modification of the parent molecule. research-solution.com For example, the carboxylic acid group can be esterified to investigate the role of the carboxylate anion. libretexts.org Similarly, the dimethylamino group could be quaternized to explore the effect of a permanent positive charge.

Chemical Modifications of the Alkene Moiety

The terminal alkene group in this compound presents a site for various potential chemical modifications. Standard alkene reactions such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation could theoretically be applied. Nevertheless, research detailing the successful application of these reactions to this specific substrate, including the impact of the adjacent chiral center and the dimethylamino group on reactivity and stereoselectivity, is absent from the literature.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid functionality, present as a potassium salt, is another key reactive site. Transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol are fundamental reactions of carboxylic acids. The specific conditions required to carry out these transformations on this compound, and any potential intramolecular reactions involving the alkene or amino group, have not been documented.

Stereoselective Introduction and Manipulation of Chirality

The carbon atom alpha to the carboxylate group is a chiral center. The stereoselective synthesis of this compound, aiming to produce a single enantiomer, would be of significant interest. General methods for asymmetric synthesis of alpha-amino acids are abundant; however, their specific application to create enantiomerically pure 2-(dimethylamino)pent-4-enoic acid and its potassium salt has not been reported. Similarly, methods for the manipulation of the existing chiral center are not described.

Catalyst Design and Evaluation for Specific Synthetic Transformations

The development and evaluation of catalysts for the synthesis of this compound would be a critical area of research. This would likely involve exploring catalysts for key steps such as asymmetric alkylation, amination, or other bond-forming reactions.

Homogeneous and Heterogeneous Catalysis in Synthesis

Both homogeneous and heterogeneous catalysis could play a role in the synthesis of this compound. For instance, transition metal catalysts are often employed for cross-coupling reactions to build the carbon skeleton or for asymmetric hydrogenation of the alkene. Solid-supported catalysts could offer advantages in terms of separation and reusability. However, no studies have been found that evaluate different catalytic systems for the synthesis of this specific molecule.

Organocatalytic Methods for Preparation

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. Chiral amines, ureas, and phosphoric acids are examples of organocatalysts that could potentially be used to control the stereochemistry during the formation of the alpha-chiral center in 2-(dimethylamino)pent-4-enoic acid. Despite the potential, the application of organocatalytic methods to the preparation of this compound has not been documented in the scientific literature.

Reaction Mechanisms and Chemical Reactivity Studies

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of α-amino acids like 2-(dimethylamino)pent-4-enoic acid can be achieved through several established methodologies. A common and illustrative approach is the amidomalonate synthesis, which provides a framework for discussing relevant intermediates and transition states. This process typically involves the alkylation of a diethyl acetamidomalonate with an appropriate alkyl halide, followed by hydrolysis and decarboxylation.

The synthesis of the 2-(dimethylamino)pent-4-enoate backbone involves several key intermediates and transition states. In a plausible route like the amidomalonate synthesis, the first critical step is the formation of a resonance-stabilized enolate anion. libretexts.org A base is used to abstract the acidic α-hydrogen from the malonic ester derivative, creating a nucleophilic carbanion intermediate.

The subsequent step is the SN2 alkylation of this enolate with an allyl halide (e.g., allyl bromide) to introduce the pent-4-enoate (B1234886) side chain. This reaction proceeds through a characteristic SN2 transition state where the nucleophilic carbon of the enolate attacks the electrophilic carbon of the allyl halide, and the halide anion departs simultaneously. The geometry of this transition state is trigonal bipyramidal at the carbon undergoing substitution.

Finally, hydrolysis of the ester and amide groups, followed by decarboxylation under acidic conditions, yields the amino acid. The decarboxylation step proceeds through a cyclic, six-membered transition state, often described as a pericyclic reaction, which leads to the formation of an enol that tautomerizes to the final product. In enzymatic resolutions, diastereomeric transition states are key to differentiating between enantiomers, allowing for enantioselective synthesis. libretexts.org

Table 1: Plausible Intermediates and Transition States in a Hypothetical Synthesis
Synthetic StepKey IntermediateKey Transition StateDescription
DeprotonationEnolate Anion-A resonance-stabilized carbanion formed by abstracting the acidic α-hydrogen. libretexts.org
AlkylationAlkylated MalonateSN2 Transition StateA trigonal bipyramidal arrangement during the nucleophilic attack of the enolate on an allyl halide.
Decarboxylationβ-Keto Acid (transient)Cyclic Pericyclic-like T.S.A six-membered ring transition state that facilitates the loss of CO2 from the malonic acid derivative.

Electron transfer (ET) represents a fundamental process in many chemical reactions, though its role in classical ionic synthetic routes like the amidomalonate synthesis is not primary. However, ET pathways can become significant under different conditions or with alternative synthetic strategies, such as those involving photochemistry or radical intermediates.

In the context of organic molecules, ET can occur between electron-donating and electron-accepting sites. researchgate.net For a molecule like 2-(dimethylamino)pent-4-enoate, the dimethylamino group and the alkene's π-system could potentially act as electron donors under specific oxidative conditions. Conversely, the carboxylate group is generally electron-rich and less likely to act as an acceptor.

While single-step electron tunneling is common for short distances, longer-range ET within or between molecules can be mediated by a "hopping" mechanism. nih.gov In this process, intervening functional groups or amino acid residues can be transiently oxidized or reduced, acting as relay points to facilitate electron movement over larger distances. nih.gov In biological systems, ET pathways are crucial for processes like oxidative phosphorylation and are finely controlled by the protein environment to maximize efficiency. nih.govresearchgate.net The investigation of such pathways often involves advanced techniques like laser flash photolysis and computational DFT calculations to map potential routes and estimate transfer rates. researchgate.net

Intramolecular and Intermolecular Reactivity of the Pent-4-enoate Scaffold

The pent-4-enoate portion of the molecule contains two key functional groups: a terminal carbon-carbon double bond (alkene) and a carboxylate anion. Their reactivity is largely independent as they are not conjugated, but they can interact in intramolecular processes.

The alkene's π-bond is a region of high electron density, making it nucleophilic and susceptible to attack by electrophiles. chemistrysteps.compearson.com This is the basis for the most common class of alkene reactions: electrophilic additions.

Electrophilic Addition: The reaction is typically initiated by the attack of the π-electrons on a strong electrophile (E⁺), such as a proton from a hydrohalic acid (HBr). chemistrysteps.com This first step is rate-determining and results in the formation of a carbocation intermediate. libretexts.org This carbocation is then rapidly attacked by a nucleophile (Nu⁻), such as a bromide ion, to yield the final addition product. pearson.com According to Markovnikov's rule, in the addition of H-X to an unsymmetrical alkene, the hydrogen atom adds to the carbon that already has more hydrogen atoms, leading to the formation of the more stable (in this case, secondary) carbocation. utdallas.edu

Nucleophilic Addition: Simple, non-activated alkenes like the one in the pent-4-enoate scaffold are generally unreactive towards nucleophiles. libretexts.org Nucleophilic addition typically requires the double bond to be activated by a strongly electron-withdrawing group (e.g., a carbonyl group in α,β-unsaturated systems), which polarizes the bond and makes the β-carbon electrophilic. wikipedia.org Since the alkene in pent-4-enoate is isolated, it does not undergo nucleophilic addition under standard conditions. libretexts.org The mechanism, when it does occur in activated systems, involves the initial attack of a nucleophile to form a carbanion intermediate, which is then protonated. numberanalytics.com

Table 2: Comparison of Addition Reactions to the Alkene Moiety
Reaction TypeInitiating SpeciesKey IntermediateReactivity of Pent-4-enoateExample
Electrophilic AdditionElectrophile (e.g., H⁺)CarbocationFavorableAddition of HBr
Nucleophilic AdditionNucleophile (e.g., CN⁻)CarbanionUnfavorable (unactivated alkene)Michael Addition (on conjugated systems) wikipedia.org

The carboxylate anion (–COO⁻) is a versatile functional group. It is nucleophilic due to the negative charge and lone pairs on the oxygen atoms. libretexts.org

Intermolecular Reactions: As a nucleophile, the carboxylate can react with various electrophiles. A classic example is its reaction with alkyl halides (R-X) in an SN2 reaction to form esters. msu.edu For this reaction to be efficient, a good electrophile like a primary alkyl halide is required. libretexts.org

Intramolecular Reactions: The proximity of the carboxylate group to the double bond in the pent-4-enoate scaffold allows for intramolecular reactions. A significant example is halolactonization, particularly iodolactonization. libretexts.orgmsu.edu In the presence of iodine (I₂) and a mild base, the electrophilic iodine is attacked by the alkene. The resulting iodonium (B1229267) intermediate is then attacked intramolecularly by the nearby nucleophilic carboxylate oxygen. This process typically forms five- or six-membered lactone rings, which are thermodynamically favored. libretexts.orgmsu.edu For the pent-4-enoate anion, this would result in the formation of a five-membered γ-lactone.

Chemical Behavior and Transformations of the Dimethylamino Group

The dimethylamino group is a tertiary amine that significantly influences the molecule's properties and reactivity.

Basicity and Nucleophilicity: Like other tertiary amines, the dimethylamino group is basic due to the lone pair of electrons on the nitrogen atom. It readily reacts with acids to form a dimethylammonium salt. wikipedia.org This lone pair also makes the group nucleophilic, though its reactivity can be sterically hindered compared to primary or secondary amines.

Role as a Leaving Group: While the dimethylamino group is a poor leaving group itself, it can be converted into a good one. Activation, for example, by methylation with methyl iodide to form a quaternary ammonium (B1175870) salt, makes it an excellent leaving group that can be displaced by a wide range of nucleophiles. researchgate.net Other activating agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), have also been developed for this purpose. researchgate.net

Modern Synthetic Transformations: The dimethylamino group, often considered synthetically inert, can be transformed using modern catalytic methods. For instance, nickel-catalyzed C–N borylation allows for the conversion of the dimethylamino group into a boronic ester. nih.govresearchgate.net This transformation is significant as it turns a traditionally unreactive group into a versatile synthetic handle that can participate in a vast array of subsequent cross-coupling reactions. nih.gov

Table 3: Summary of Reactivity of the Dimethylamino Group
Property/ReactionDescriptionRelevant Reagents
BasicityReacts with acids to form ammonium salts. wikipedia.orgProtic acids (e.g., HCl)
Substitution (as leaving group)Requires activation to a quaternary ammonium salt or other activated species before displacement by a nucleophile. researchgate.netActivating agents (e.g., CH₃I, CDMT) followed by a nucleophile. researchgate.net
C-N BorylationNickel-catalyzed conversion of the C-N bond to a C-B bond, creating a versatile synthetic intermediate. nih.govNickel catalyst, bis(pinacolato)diboron. researchgate.net

Kinetic and Thermodynamic Studies of Critical Reactions

A thorough search of scientific databases and chemical literature yielded no kinetic or thermodynamic studies involving Potassium 2-(dimethylamino)pent-4-enoate. Data such as reaction rate constants, activation energies, and changes in enthalpy or entropy for any of its reactions are not available.

To populate this area of knowledge, researchers would need to conduct detailed experimental analyses, such as:

Kinetic Analysis: Monitoring the rate of a reaction involving the compound under various concentrations and temperatures to determine the rate law and activation parameters.

Thermodynamic Analysis: Using techniques like calorimetry to measure the heat changes associated with its reactions, allowing for the determination of enthalpy (ΔH) and entropy (ΔS) changes.

As no such research is currently available, no data tables or detailed findings can be presented.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Multidimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

There are no published studies employing multidimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) to definitively establish the connectivity and stereochemistry of this compound.

Dynamic NMR for Conformational and Fluxional Studies

Detailed conformational and fluxional studies of Potassium 2-(dimethylamino)pent-4-enoate using dynamic NMR spectroscopy are not found in the scientific literature. Such studies would be crucial for understanding the molecule's behavior in solution, including rotational barriers and conformational equilibria, but this research has not been made public.

X-ray Crystallography for Definitive Solid-State Structural Determination

A search for crystallographic data has yielded no results for this compound. The definitive solid-state structure, including bond lengths, bond angles, and crystal packing, remains undetermined as no X-ray crystallography studies have been published.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Insights

While general principles of vibrational spectroscopy can predict the expected absorption bands for the functional groups present in this compound (e.g., carboxylate, alkene, C-N bonds), no specific Fourier-transform infrared (FTIR) or Raman spectroscopic studies for this compound are available in the literature. Therefore, detailed functional group analysis and conformational insights based on experimental vibrational data cannot be provided.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Pathway Insights

The PubChem entry for the corresponding free acid, 2-(dimethylamino)pent-4-enoic acid, lists predicted mass-to-charge ratios for various adducts under mass spectrometry conditions. uni.lu For instance, the [M+H]+ and [M+K]+ adducts are predicted at m/z 144.10192 and 182.05780, respectively. uni.lu However, there are no published experimental high-resolution mass spectrometry (HRMS) studies to confirm the molecular formula of this compound or to provide insights into its mechanistic pathways in chemical reactions.

AdductPredicted m/z
[M+H]+144.10192
[M+Na]+166.08386
[M-H]-142.08736
[M+K]+182.05780
Data sourced from PubChem for the free acid, 2-(dimethylamino)pent-4-enoic acid. uni.lu

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Stereochemical Research

The molecule possesses a chiral center at the C2 position. However, no research employing chiroptical spectroscopy techniques like circular dichroism (CD) has been published. Consequently, there is no available data on the determination of enantiomeric excess or other stereochemical investigations for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction

Specialized research employing quantum chemical calculations to elucidate the electronic structure and predict the reactivity of Potassium 2-(dimethylamino)pent-4-enoate is not found in the public domain. Such studies would typically involve:

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

There is no evidence of molecular dynamics simulations being performed to investigate the conformational landscapes and intermolecular interactions of this compound. These simulations are crucial for understanding how the molecule behaves over time and interacts with its environment, including solvent molecules or other chemical species.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational studies aimed at predicting spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound and comparing them with experimental data have not been published. This type of research is vital for validating computational models and accurately interpreting experimental spectra.

Reaction Pathway Modeling and Transition State Analysis

The modeling of potential reaction pathways and the analysis of transition states involving this compound are also absent from the available literature. These investigations are fundamental for understanding the mechanisms of chemical reactions in which this compound might participate.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Localization

No studies were found that include Molecular Electrostatic Potential (MEP) mapping for this compound. MEP maps are instrumental in identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack.

Lack of Publicly Available Research Hinders Theoretical Assessment of this compound Chirality

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of this compound. Specifically, no detailed research findings or data pertaining to the theoretical assessment of its chirality and stereochemical preferences have been publicly reported.

The molecular structure of 2-(dimethylamino)pent-4-enoate possesses a chiral center at the second carbon atom (C2), the α-carbon, which is bonded to four different groups: a carboxylate group, a dimethylamino group, a hydrogen atom, and an allyl group (-CH2-CH=CH2). This structural feature gives rise to the existence of two enantiomers, (R)- and (S)-Potassium 2-(dimethylamino)pent-4-enoate. However, without theoretical calculations or experimental analysis, the relative stability, conformational preferences, and specific chiroptical properties of these enantiomers remain undetermined.

Detailed computational studies would be necessary to elucidate the stereochemical landscape of this compound. Such investigations would typically involve quantum chemical calculations to:

Determine the lowest energy conformations of both the (R) and (S) enantiomers.

Calculate the energy differences between various stereoisomers to predict the most stable forms.

Analyze torsional and dihedral angles to understand the preferred spatial arrangements of the substituent groups.

Simulate chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra, which could aid in the experimental determination of the absolute configuration.

At present, no such studies for this compound have been published in peer-reviewed literature. Consequently, data tables detailing calculated energies, bond angles, or other stereochemical descriptors cannot be provided. The absence of this fundamental research limits a deeper understanding of the molecule's three-dimensional structure and its potential interactions in a chiral environment.

Biological and Biochemical Investigations in Vitro Focus

In Vitro Studies on Molecular Target Interactions

There are no publicly available scientific articles or data repositories detailing in vitro investigations into the molecular targets of Potassium 2-(dimethylamino)pent-4-enoate. Research to identify specific proteins, nucleic acids, or other macromolecules that this compound may bind to or interact with has not been published.

Biochemical Pathway Modulation in Cell-Free Systems

Information regarding the effects of this compound on biochemical pathways in cell-free systems is not present in the current scientific literature. No studies have been published that assess its ability to modulate metabolic, signaling, or other biochemical cascades using isolated cellular components.

Enzyme-Ligand Interaction and Inhibition/Activation Studies in vitro

There is no available data from in vitro studies concerning the interaction of this compound with specific enzymes. Research on its potential to act as an enzyme inhibitor or activator, including measurements of binding affinity or kinetic parameters, has not been reported.

Cellular Uptake and Distribution Mechanisms in in vitro Cell Models

No published research exists that describes the mechanisms of cellular uptake or the subcellular distribution of this compound in in vitro cell models. Studies investigating its transport across the cell membrane, whether by passive diffusion or active transport, and its subsequent localization within cellular compartments have not been documented.

Structure-Activity Relationship (SAR) Research Based on in vitro Data

Due to the absence of in vitro biological data, no structure-activity relationship (SAR) studies for this compound have been published. SAR research is contingent on the availability of activity data from a series of related compounds, which is not available for this particular chemical entity.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Approaches for the Compound

Current synthetic methodologies for amino acid derivatives often rely on traditional organic synthesis techniques that may involve harsh reagents, multiple protection/deprotection steps, and the generation of significant chemical waste. A key future direction is the development of more sustainable and environmentally friendly synthetic routes to Potassium 2-(dimethylamino)pent-4-enoate.

Key Research Objectives:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of unnatural amino acids is a rapidly growing field. symeres.com Future work could focus on identifying or engineering enzymes, such as aminotransferases or ammonia lyases, that can catalyze the stereoselective synthesis of the 2-(dimethylamino)pent-4-enoic acid precursor. This approach offers the potential for high selectivity, mild reaction conditions, and reduced environmental impact. symeres.com

Carbon Dioxide and Dinitrogen Fixation: Innovative approaches for the synthesis of amino acids involve the direct fixation of abundant feedstocks like carbon dioxide (CO2) and molecular dinitrogen (N2). upc.edursc.org Research could be directed towards developing catalytic systems that can incorporate CO2 as the carboxylate source and N2 as the nitrogen source to construct the amino acid backbone, offering a truly green synthetic pathway. upc.edursc.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. Developing a flow-based synthesis for this compound could lead to a more efficient and reproducible manufacturing process.

A comparative table of potential sustainable synthetic approaches is presented below.

Synthetic ApproachPotential AdvantagesPotential Challenges
BiocatalysisHigh stereoselectivity, mild reaction conditions, reduced waste.Enzyme discovery and engineering, substrate scope limitations.
CO2/N2 FixationUtilization of abundant and renewable feedstocks, carbon-neutral potential. upc.edursc.orgDevelopment of efficient and selective catalysts, high activation barriers.
Flow ChemistryImproved process control and safety, ease of scalability, potential for automation.Initial setup costs, potential for clogging with solid reagents or products.

Exploration of Novel Reactivity Patterns under Extreme Conditions

The reactivity of this compound under standard laboratory conditions can be predicted based on its functional groups. However, subjecting the compound to extreme conditions, such as high pressure, high temperature (hydrothermal conditions), or microwave irradiation, could unveil novel and unexpected reactivity patterns.

Hydrothermal Oxidation: Studies on unsaturated carboxylic acids under hydrothermal conditions have shown unique oxidation and cleavage pathways. nih.gov Investigating the behavior of this compound under similar conditions could lead to the formation of novel degradation products or facilitate unusual cyclization or rearrangement reactions.

High-Pressure Chemistry: High pressure can significantly influence reaction rates, equilibria, and stereoselectivity. Exploring the reactivity of the terminal alkene and the amino acid moiety under high pressure could lead to the discovery of new cycloaddition or polymerization pathways that are not accessible under ambient conditions.

Mechanochemistry: Solid-state reactions induced by mechanical force (ball milling) can offer solvent-free and efficient synthetic alternatives. Investigating the mechanochemical reactivity of solid this compound, either alone or with other reactants, could lead to novel solid-state transformations and the synthesis of new materials. researchgate.netacs.org

Integration of Advanced Analytical Techniques for Real-time Reaction Monitoring

A deeper understanding of the synthesis and reactivity of this compound can be achieved through the implementation of advanced analytical techniques for real-time reaction monitoring. Process Analytical Technology (PAT) aims to provide continuous analysis and control of manufacturing processes. mt.com

In-situ Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a chemical reaction. mt.com These methods could be invaluable for optimizing reaction conditions and understanding the kinetics of synthetic pathways to this compound.

Mass Spectrometry-Based Techniques: Modern mass spectrometry techniques, such as Atmospheric Solids Analysis Probe (ASAP)-MS and Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS), allow for the rapid analysis of reaction mixtures with minimal sample preparation. waters.comacs.org These techniques can be used to identify transient intermediates and byproducts, providing crucial mechanistic insights. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Stopped-flow NMR and other advanced NMR techniques can be employed to monitor fast reactions and characterize the structure of short-lived intermediates in real-time. uvic.ca

The integration of these techniques would facilitate data-rich experimentation, leading to a more thorough understanding and optimization of the chemical processes involving this compound. mt.com

Deeper Computational Modeling for Predictive Chemistry and High-Throughput Screening

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental design, and accelerating the discovery of new applications.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the electronic structure, spectroscopic properties, and reactivity parameters of this compound. electrochemsci.org These calculations can provide insights into its conformational preferences, the stability of reactive intermediates, and the mechanisms of potential reactions. electrochemsci.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the compound in different environments, such as in solution or at interfaces. This can be particularly useful for understanding its interactions with biological macromolecules or its self-assembly properties.

High-Throughput Virtual Screening: Computational models can be used to screen virtual libraries of compounds for potential biological activity. By developing a pharmacophore model based on the structure of this compound, it may be possible to identify other molecules with similar potential applications or to design new derivatives with enhanced properties. nih.gov

Expanding the Scope of in vitro Biological Applications and Mechanistic Understanding

The structural similarity of this compound to natural amino acids suggests that it may have interesting biological activities. A systematic in vitro evaluation is a crucial next step to uncover its potential as a research tool or a starting point for drug discovery.

Enzyme Inhibition and Receptor Binding Assays: The compound should be screened against a broad panel of enzymes and receptors to identify potential biological targets. The quaternary alpha-carbon and the dimethylamino group may confer unique binding properties.

Antimicrobial and Anticancer Screening: Many modified amino acids exhibit antimicrobial or anticancer properties. hilarispublisher.com The compound should be tested against a variety of bacterial, fungal, and cancer cell lines to assess its potential as a therapeutic agent.

Incorporation into Peptides and Proteins: The development of methods for incorporating this unnatural amino acid into peptides and proteins could lead to novel biomaterials and therapeutic agents with enhanced stability or novel functions. nih.gov The terminal alkene provides a handle for further chemical modification. cell.com

Mechanistic Studies: Should any significant biological activity be identified, detailed mechanistic studies will be necessary to understand its mode of action at the molecular level. This could involve identifying its cellular targets and elucidating the downstream signaling pathways it affects.

Investigations into Solid-State Reactivity and Transformations

The solid-state behavior of ionic compounds like this compound can be complex and lead to interesting reactivity and transformations that are distinct from its solution-phase chemistry. researchgate.net

Topochemical Reactions: If the molecules pack in a suitable arrangement in the crystal lattice, it may be possible to induce solid-state reactions, such as [2+2] cycloadditions between the terminal alkenes of adjacent molecules, upon exposure to heat or UV light. acs.org This could lead to the formation of novel polymers or cyclobutane derivatives.

Polymorphism and Phase Transitions: A detailed study of the crystallization conditions could reveal the existence of different polymorphic forms of the compound. These polymorphs may exhibit different physical properties and solid-state reactivity. Investigating phase transitions as a function of temperature and pressure could also provide insights into the stability and dynamics of the crystal lattice.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group can act as a ligand for metal ions. Exploring the reactions of this compound with various metal salts could lead to the formation of new coordination polymers or MOFs. rsc.org The terminal alkene and dimethylamino groups could then be available for post-synthetic modification, leading to materials with tailored properties for applications in catalysis, gas storage, or sensing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.